molecular formula C17H22N2O2 B1444565 tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate CAS No. 1270367-30-0

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

Cat. No. B1444565
M. Wt: 286.37 g/mol
InChI Key: GPXKIJMETNRECD-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1270367-30-0 . It has a molecular weight of 286.37 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, and the reaction mixture is cooled to an ice bath. Then, a 70% aqueous ammonia solution (0.6 mL) is slowly added to the reaction system . The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .

It is stored at a temperature of 4°C . The compound is polar, which makes it soluble in polar solvents like N,N-dimethylformamide, alcohol solvents, and insoluble in nonpolar solvents like alkanes .

Scientific Research Applications

Synthesis and Intermediate Applications

  • The compound is a significant intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Zhao, Guo, Lan, and Xu (2017) detailed a rapid synthetic method for a similar compound, highlighting its role in drug development processes (Zhao et al., 2017).

Catalysis and Chemical Reactions

  • Liu, Pestano, and Wolf (2008) described the use of a related compound in the enantioselective fluorescence sensing of chiral amino alcohols. This highlights the compound's potential in catalysis and chemical sensing applications (Liu, Pestano, & Wolf, 2008).

Protective Groups in Organic Synthesis

  • Grehn and Ragnarsson (2002) discussed tert-butyl 2-naphthalenesulfonylcarbamate, a related compound, which is utilized for the synthesis of secondary aliphatic amines. This showcases its use in protecting groups during organic synthesis (Grehn & Ragnarsson, 2002).

Crystallography and Structural Analysis

  • Kant, Singh, and Agarwal (2015) investigated a structurally similar compound, focusing on its crystallographic characteristics. Such studies are crucial in understanding the physical and chemical properties of these compounds (Kant, Singh, & Agarwal, 2015).

Nanoparticle Stabilization

  • Cano et al. (2014) utilized a compound with a tert-butyl(naphthalen-1-yl) group in the synthesis of air-stable gold nanoparticles, demonstrating the role of such compounds in nanoparticle stabilization and catalysis (Cano et al., 2014).

Self-assembly in Material Science

  • Xu, Wang, Zhao, Jiang, and Li (2009) explored the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers containing tert-butoxycarbonylamino groups. This research shows the compound's potential in material science, particularly in the formation of nanostructures (Xu et al., 2009).

Safety And Hazards

The safety information for “tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-15(18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXKIJMETNRECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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